molecular formula C36H59N13O9 B013127 Akt/SKG Substrate Peptide CAS No. 276680-69-4

Akt/SKG Substrate Peptide

Cat. No. B013127
M. Wt: 817.9 g/mol
InChI Key: XXOREQHVEARXEP-WDKSWFFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Akt/SKG substrate peptide plays a crucial role in various cellular processes such as cell survival, growth, differentiation, and metabolism through the activation of the AKT kinase. AKT kinase, identified for its proto-oncogenic properties, regulates these processes by phosphorylating specific substrate peptides that contain a consensus sequence suitable for its action (Obata et al., 2000).

Synthesis Analysis

The synthesis of Akt/SKG substrate peptides involves understanding the optimal substrate motifs for AKT/PKB (Protein Kinase B). Peptide library screening has identified that the optimal peptide substrate for AKT contains a specific sequence motif (Arg-Xaa-Arg-Xaa-Xaa-Ser/Thr-Hyd), where Xaa is any amino acid, and Hyd is a bulky hydrophobic residue. This motif is crucial for the efficient phosphorylation by PKB/Akt, demonstrating the precise requirements for substrate recognition and synthesis (Alessi et al., 1996).

Molecular Structure Analysis

The molecular structure of Akt/SKG substrate peptides is characterized by the presence of specific amino acid motifs that facilitate efficient phosphorylation by AKT. The optimal peptide substrate contains a sequence that is not only specific but also shows variations from substrates for related kinases, highlighting the unique structure-activity relationship essential for AKT specificity (Tal‐Gan et al., 2010).

Chemical Reactions and Properties

The reactivity of Akt/SKG substrate peptides involves the phosphorylation reaction where the serine/threonine residue within the substrate motif is phosphorylated. This process is critical for the activation of AKT and the subsequent regulation of cellular functions. The specific amino acid sequence and the presence of arginine residues in the substrate play a pivotal role in determining the efficiency of this phosphorylation process (Kang et al., 1999).

Physical Properties Analysis

The physical properties of Akt/SKG substrate peptides, such as solubility and stability, are influenced by the amino acid composition and the peptide's secondary and tertiary structures. The optimal peptide substrates for AKT identified through library screening have specific physical properties that facilitate their interaction with AKT, affecting their biological activity and function (Freeman et al., 2011).

Chemical Properties Analysis

The chemical properties of Akt/SKG substrate peptides, including their reactivity and interaction with AKT kinase, are defined by the sequence motifs and the presence of phosphorylation sites. These properties are critical for the substrate's role in signal transduction pathways, where the phosphorylation state of the substrate modulates its activity and the downstream effects on cellular processes (Kovacina et al., 2003).

Scientific Research Applications

  • Prostate Cancer Treatment : A study by Litman et al. (2007) found that a novel peptide substrate mimetic inhibitor of PKB/Akt selectively kills prostate cancer cells and boosts the efficacy of chemotherapy agents in causing cell death (Litman et al., 2007).

  • Anticancer Drug Development : Research by Qian et al. (2017) suggests that targeting the peptide substrate-binding site of protein kinase B (PKB/Akt) with substrate-mimetic inhibitors could lead to better selectivity and more effective anticancer drugs (Qian et al., 2017).

  • Regulation of AKT Enzyme Activity : Zhang et al. (2006) highlighted that ATP is crucial for the catalysis of AKT enzymes and may play a role in regulating AKT enzyme activity in cells (Zhang et al., 2006).

  • Cellular Roles : Manning and Cantley (2007) demonstrated that Akt substrates are involved in diverse cellular functions such as cell survival, growth, proliferation, angiogenesis, metabolism, and migration (Manning & Cantley, 2007).

  • Mediator of Insulin Signaling : A study by Lawlor and Alessi (2001) indicated that PKB/Akt plays a pivotal role in cancer progression by stimulating cell proliferation and inhibiting apoptosis and is likely a key mediator of insulin signaling (Lawlor & Alessi, 2001).

  • Optimal Peptide Substrate for AKT : Obata et al. (2000) found that the optimal peptide substrate for AKT is Arg-Lys-Arg-Xaa-Arg-Thr-Tyr-Ser*-Phe-Gly, which helps in predicting likely AKT substrates from primary sequences (Obata et al., 2000).

  • Determining Akt Activity : Babu et al. (2005) developed a reliable and simple method using the RPRAATF peptide substrate to determine and characterize Akt activity in various cytokine-stimulated environments (Babu et al., 2005).

  • Telomerase Activity : Kang et al. (1999) showed that Akt kinase enhances human telomerase activity through phosphorylation of the hTERT subunit (Kang et al., 1999).

  • Rac1 Signal Transduction Pathway : Kwon et al. (2000) found that Akt kinase phosphorylates serine 71 of Rac1 and modulates the Rac1 signal transduction pathway (Kwon et al., 2000).

  • Disease Implications : Hers et al. (2011) discussed that dysregulation of Akt leads to diseases like cancer, diabetes, cardiovascular, and neurological diseases, and small molecular Akt inhibitors are being developed for clinical trials (Hers et al., 2011).

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H59N13O9/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOREQHVEARXEP-WDKSWFFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H59N13O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Akt/SKG Substrate Peptide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Akt/SKG Substrate Peptide
Reactant of Route 2
Reactant of Route 2
Akt/SKG Substrate Peptide
Reactant of Route 3
Reactant of Route 3
Akt/SKG Substrate Peptide
Reactant of Route 4
Reactant of Route 4
Akt/SKG Substrate Peptide
Reactant of Route 5
Reactant of Route 5
Akt/SKG Substrate Peptide
Reactant of Route 6
Reactant of Route 6
Akt/SKG Substrate Peptide

Citations

For This Compound
2
Citations
AM Gocher - 2017 - search.proquest.com
… Akt peptide kinase reactions for 5 and 10 min at 30oC were performed after addition of 25 µM Akt/SKG substrate peptide and [γ-32P] ATP to a final concentration of 100 µM (~80 cpm/…
Number of citations: 0 search.proquest.com
TF Karacosta, AM Edelman - 2017 - researchgate.net
… Akt peptide kinase reactions were performed after addition of 25 μM Akt/SKG substrate peptide (Tocris) and γ-32P[ATP] to a final concentration of 100 μM (~80 cpm/pmol). Peptide …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.